molecular formula C10H14ClN5 B2664561 (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride CAS No. 2034323-44-7

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride

Cat. No.: B2664561
CAS No.: 2034323-44-7
M. Wt: 239.71
InChI Key: YPRLHJVSFGVGEH-UHFFFAOYSA-N
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Description

Historical Development of Tetrazole Chemistry in Medicinal Research

Tetrazole chemistry traces its origins to 1885, when Swedish chemist J.A. Bladin first synthesized tetrazole through reactions involving dicyanophenylhydrazine and nitrous acid. Bladin’s work laid the foundation for understanding tetrazole’s unique stability and reactivity, which arise from its aromatic, planar structure containing four nitrogen atoms. The 20th century saw tetrazoles gain prominence as bioisosteres for carboxylic acids, driven by their similar pKa values (4.5–6.0 for tetrazoles vs. 4.2–4.4 for carboxylic acids) and enhanced metabolic stability.

A pivotal milestone emerged in the 1950s with the development of the Ugi tetrazole four-component reaction (UT-4CR), enabling efficient synthesis of 1,5-disubstituted tetrazoles. For example, cyclohexylisocyanide and azidotrimethylsilane were combined with aldehydes and amines to yield structurally diverse tetrazoles, such as 4a and 4d . These advances solidified tetrazoles as scaffolds for antiviral, antibacterial, and anti-inflammatory agents.

Table 1: Key Milestones in Tetrazole Chemistry

Year Development Significance
1885 Bladin’s synthesis of tetrazole First isolation of the tetrazole core
1959 UT-4CR methodology Enabled multicomponent tetrazole synthesis
2013 Ugi-azide reaction optimization Improved yields for 1,5-disubstituted derivatives
2024 Passerini-tetrazole building blocks Facilitated drug-like molecule synthesis

Significance of (1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methanamine Hydrochloride in Contemporary Research

This compound exemplifies the synergy between aromatic substitution and tetrazole functionality. The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methanamine hydrochloride moiety introduces a positively charged nitrogen conducive to salt formation and solubility. Its synthesis, as described by Enamine (Catalog: ENAH93E753DF), involves coupling 2,6-dimethylphenyl isocyanide with azidotrimethylsilane and subsequent hydrochloride salt formation.

In drug discovery, its structural features align with trends toward modular scaffolds. For instance, the tetrazole core serves as a carboxylic acid surrogate in angiotensin II receptor antagonists, while the dimethylphenyl group mimics hydrophobic pharmacophores in kinase inhibitors. Recent work by Dömling et al. highlights its utility in solid-phase combinatorial chemistry, where resin-bound intermediates enable rapid diversification.

Tetrazole as a Carboxylic Acid Bioisostere: Research Implications

The bioisosteric replacement of carboxylic acids with tetrazoles addresses key limitations such as poor bioavailability and metabolic instability. Tetrazoles exhibit comparable hydrogen-bonding capacity but resist enzymatic degradation due to their non-hydrolyzable N–H bonds. For example, the antihypertensive drug losartan employs a tetrazole ring to mimic the carboxylate group of its predecessor, achieving superior oral absorption.

Table 2: Comparative Properties of Tetrazoles and Carboxylic Acids

Property Tetrazole Carboxylic Acid
pKa 4.5–6.0 4.2–4.4
Metabolic Stability High (non-hydrolyzable) Low (prone to esterases)
Hydrogen Bond Acceptor 2–3 sites 1–2 sites

The methanamine hydrochloride group in (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine further augments solubility, making it advantageous for intravenous formulations. Computational studies suggest that the dimethylphenyl substituent reduces rotational freedom, enhancing target binding affinity compared to simpler aryl analogs.

Position of this compound in Heterocyclic Chemistry Research

Heterocyclic chemistry prioritizes compounds that balance synthetic accessibility with functional diversity. This compound achieves both through multicomponent reactions (MCRs). For instance, the Ugi-azide reaction combines aldehydes, amines, isocyanides, and azides to yield 1,5-disubstituted tetrazoles in a single step. The 3,4-dimethylphenyl variant has been synthesized via this route, demonstrating compatibility with sterically hindered substrates.

Recent innovations include solid-phase synthesis techniques, where Wang resin-bound intermediates allow for iterative functionalization. A 2019 study detailed the use of trityl-protected amines in UT-4CR, yielding tetrazole derivatives with >80% purity after cleavage. Such methodologies underscore the compound’s role in generating libraries for high-throughput screening.

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-7-3-4-9(5-8(7)2)15-10(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRLHJVSFGVGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as a pharmaceutical scaffold. The tetrazole ring is known to serve as a bioisostere for carboxylic acids, which enhances the pharmacological profile of compounds by improving their metabolic stability and bioavailability. This characteristic makes (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride a candidate for developing new therapeutic agents.

Case Studies in Drug Development

  • Antihypertensive Agents : Research indicates that tetrazole derivatives can exhibit antihypertensive properties. A study explored the synthesis of various tetrazole-containing compounds, noting their efficacy in lowering blood pressure in animal models .
  • Anticancer Activity : Preliminary studies have shown that compounds with tetrazole moieties possess cytotoxic effects against cancer cell lines. For instance, derivatives similar to this compound were evaluated for their ability to inhibit tumor growth in vitro and in vivo .

Neuropharmacology

The compound has been investigated for its neuroprotective effects. The introduction of the 3,4-dimethylphenyl group is believed to enhance the compound's ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.

Research Findings

  • Anticonvulsant Properties : A study assessed the anticonvulsant activity of various tetrazole derivatives, including this compound. The results indicated significant protective effects against seizure-induced mortality in animal models .

Analytical Chemistry

Due to its distinct chemical structure, this compound can be used as a standard reference material in analytical chemistry. Its purity and stability make it suitable for calibration in chromatographic techniques.

Applications in Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC) : The compound has been utilized as a standard in HPLC methods to quantify related substances in pharmaceutical formulations .

Material Science

The compound's unique properties also lend themselves to applications beyond medicinal uses. Research has explored its incorporation into polymer matrices to enhance material properties.

Material Enhancement Studies

  • Polymer Composites : Incorporating this compound into polymer composites has shown improvements in thermal stability and mechanical strength .

Toxicity Data

  • The compound is classified under GHS categories for acute toxicity and skin irritation; therefore, handling precautions are recommended during laboratory use .

Mechanism of Action

The mechanism of action of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Substituent Type and Position
  • Target Compound : 3,4-Dimethylphenyl group at the 1-position of the tetrazole ring.
  • [1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine Hydrochloride (CAS 1797548-31-2): Cyclopropylmethyl substituent instead of aromatic groups.
  • [1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methanamine Hydrochloride : A 4-fluorophenyl group introduces electron-withdrawing effects, which may enhance binding to electron-rich receptors. This compound is available from suppliers but discontinued .
  • (1H-Tetrazol-5-yl)methanamine Hydrochloride (BD208188): The base structure without aromatic substituents, with a molecular formula of C₂H₅ClN₅ (MW: 149.59 g/mol). Its simplicity makes it a precursor for further functionalization .
Heterocycle Replacement
  • [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride (CAS 1803561-34-3): Replaces the tetrazole with an oxazole ring.

Pharmacological and Physicochemical Implications

  • Metabolic Stability : Tetrazole rings resist enzymatic degradation better than carboxylic acids, a feature shared across analogs .
  • Synthetic Accessibility : Compounds like 4l and 4m () demonstrate high yields (70–96%) via Ugi-azide multicomponent reactions, suggesting scalable routes for complex analogs .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride?

The Ugi-azide multicomponent reaction is a validated method for synthesizing 1,5-disubstituted tetrazoles. For example, similar compounds (e.g., 4l and 4m in ) were synthesized using aldehydes, isocyanides, and azidotrimethylsilane, achieving yields of 70–96%. To optimize your target compound:

  • Use 3,4-dimethylbenzaldehyde as the aldehyde component.
  • Select azidotrimethylsilane as the azide source.
  • Employ methanol or ethanol as solvents at 25–50°C for 24–48 hours.
  • Purify via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • 1H/13C-NMR : Confirm substituent positions using chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, tetrazole C-N peaks at δ 145–155 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to verify purity (>95%) .
  • FTIR : Identify NH stretches (~3300 cm⁻¹) and tetrazole ring vibrations (1550–1600 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a hydrochloride salt in sealed glass containers at 2–8°C under inert gas (argon/nitrogen). Avoid exposure to moisture, strong oxidizers, or high temperatures (>40°C), which may degrade the tetrazole ring or form hazardous byproducts (e.g., NH₃, NOx) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Hydrochloride salts of tetrazoles are typically water-soluble, but hydrophobic substituents (e.g., 3,4-dimethylphenyl) may reduce solubility. To address discrepancies:

  • Perform pH-dependent solubility studies (e.g., 0.1M HCl vs. PBS pH 7.4).
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Compare experimental data with computational predictions (e.g., LogP via ChemAxon) .

Q. What mechanistic insights exist for the stability of the tetrazole moiety under physiological conditions?

Tetrazoles are prone to ring-opening under acidic or oxidative conditions. For example:

  • Acidic hydrolysis : The tetrazole ring may decompose into amines and nitrous oxide.
  • Oxidative stress : H₂O₂ or cytochrome P450 enzymes can generate reactive intermediates. Validate stability via:
  • Accelerated stability testing (40°C/75% RH for 4 weeks).
  • LC-MS/MS to detect degradation products (e.g., 3,4-dimethylbenzylamine) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Modify substituents systematically and evaluate pharmacological effects:

  • Variation of aryl groups : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to assess receptor binding .
  • Amine functionalization : Compare primary amine (target compound) vs. secondary/tertiary analogs (e.g., N-methyl derivatives) in vitro.
  • Biological assays : Use radioligand binding or cellular viability assays (IC₅₀ determination) .

Contradictions and Methodological Considerations

  • Synthetic Yield vs. Purity : High-yield reactions (e.g., 96% in 4p, ) may require stringent purification to remove azide byproducts.
  • Predicted vs. Observed Solubility : Hydrophobic substituents may necessitate formulation adjustments (e.g., PEGylation or salt formation) .
  • Stability in Biological Matrices : Degradation in plasma (e.g., esterase activity) requires pre-incubation stability assays .

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